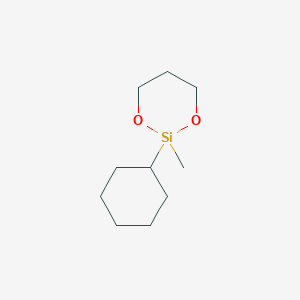
1-Ethoxyethyl dichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxyethyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and 1-ethoxyethanol
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with 1-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: 1-Ethoxyethyl dichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and 1-ethoxyethanol.
Reduction: Reduction reactions involving this compound can lead to the formation of ethoxyethyl acetate and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the dichloroacetate group is replaced by other nucleophiles, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and 1-ethoxyethanol.
Reduction: Ethoxyethyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
1-Ethoxyethyl dichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the dichloroacetate group into various molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit pyruvate dehydrogenase kinase (PDK) and alter cellular metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-ethoxyethyl dichloroacetate involves its ability to inhibit pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, the compound promotes the activation of the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA. This shift in cellular metabolism can have significant effects on energy production and cellular function, making it a potential candidate for therapeutic applications in cancer and metabolic disorders.
類似化合物との比較
Dichloroacetic Acid: A closely related compound with similar inhibitory effects on PDK but lacks the ethoxyethyl ester group.
Ethyl Dichloroacetate: Another ester of dichloroacetic acid with ethyl alcohol instead of 1-ethoxyethanol.
Methyl Dichloroacetate: An ester of dichloroacetic acid with methanol.
Uniqueness: 1-Ethoxyethyl dichloroacetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxyethyl group may enhance its ability to penetrate cellular membranes and improve its pharmacokinetic properties compared to other dichloroacetate esters.
特性
CAS番号 |
143414-10-2 |
|---|---|
分子式 |
C6H10Cl2O3 |
分子量 |
201.04 g/mol |
IUPAC名 |
1-ethoxyethyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O3/c1-3-10-4(2)11-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChIキー |
WHRFXQBXJQINDT-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
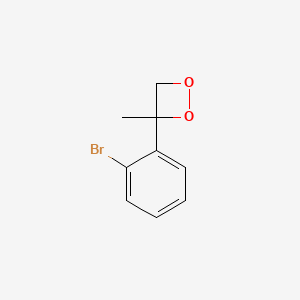
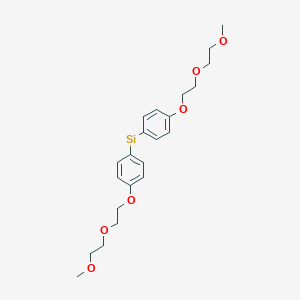
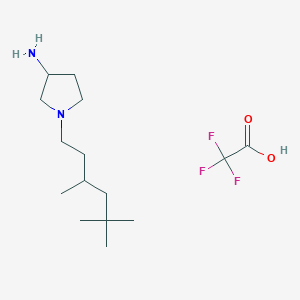
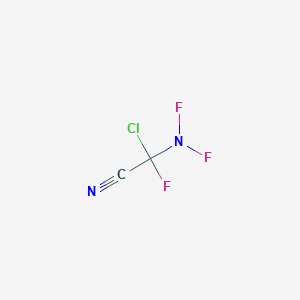
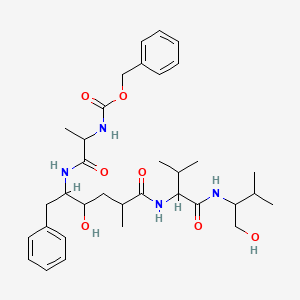
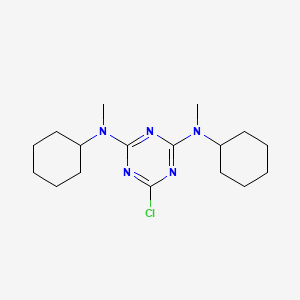

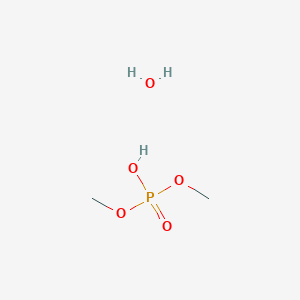
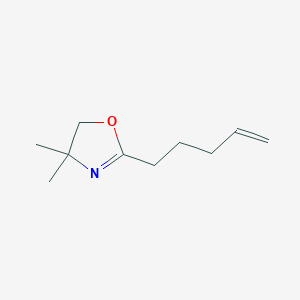
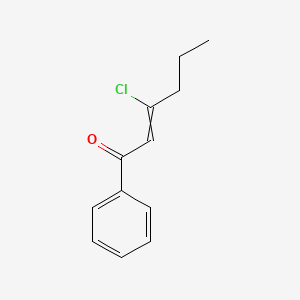
![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
